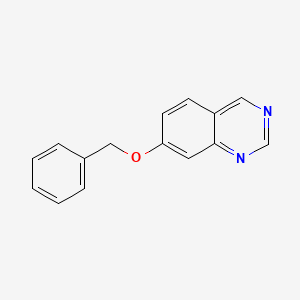

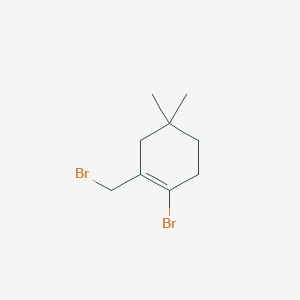

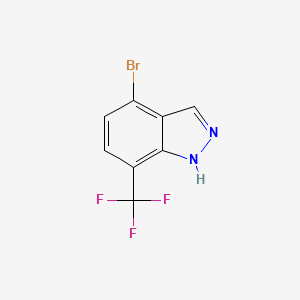

![molecular formula C7H6N2O B1375660 苯并[d]异噁唑-7-胺 CAS No. 88237-22-3](/img/structure/B1375660.png)

苯并[d]异噁唑-7-胺

描述

“Benzo[d]isoxazol-7-amine” is a chemical compound with the linear formula C7H6N2O . It has a molecular weight of 134.14 . The compound is typically a white to yellow solid .

Synthesis Analysis

The synthesis of isoxazoles, including “Benzo[d]isoxazol-7-amine”, often involves metal-free synthetic routes . These methods are preferred due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metals from the reaction mixtures .

Molecular Structure Analysis

The molecular structure of “Benzo[d]isoxazol-7-amine” is represented by the InChI code 1S/C7H6N2O/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2 .

Chemical Reactions Analysis

Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . The synthesis of isoxazoles often employs Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Physical And Chemical Properties Analysis

“Benzo[d]isoxazol-7-amine” is a white to yellow solid . It has a storage temperature of 2-8°C .

科学研究应用

Bromodomain Inhibition for Cancer Therapy

Benzo[d]isoxazol-7-amine derivatives have been identified as potent inhibitors of the BRD4 bromodomain . BRD4 is a protein associated with various diseases, including several types of cancer such as acute myeloid leukemia, gastrointestinal stromal tumor, and triple-negative breast cancer. The structure-based design of these inhibitors aims to disrupt the interaction between bromodomains and acetylated lysines, which is crucial for the transcription of cancer-related genes. The most potent inhibitors exhibit high binding affinity and good pharmacokinetic profiles, making them promising candidates for cancer therapy.

Epigenetic Regulation

The same compounds that act as BRD4 inhibitors also play a role in epigenetic regulation . By inhibiting the bromodomain’s ability to read acetylation marks on histones, these compounds can modulate gene expression. This has significant implications for understanding and treating diseases where epigenetic dysregulation is a factor, such as certain cancers and inflammatory conditions.

Anti-Inflammatory Applications

Benzo[d]isoxazol-7-amine structures have been explored for their anti-inflammatory properties . Inflammation is a biological response to harmful stimuli and is a component of many diseases. By modulating the activity of proteins involved in the inflammatory process, these compounds could provide a new approach to treating chronic inflammatory diseases.

Antimicrobial Activity

Isoxazole derivatives, including those with a benzo[d]isoxazol scaffold, have shown potential as antimicrobial agents . These compounds have been tested against various bacterial strains, including S. typhimurium and S. aureus, with some derivatives demonstrating potent antibacterial and antifungal activities. This suggests a possible application in developing new antibiotics to combat resistant strains of bacteria.

Synthetic Chemistry

The benzo[d]isoxazol scaffold is a valuable fragment in synthetic chemistry . It serves as a core structure for the development of various synthetic strategies, leading to new compounds with diverse biological activities. The versatility of this scaffold allows for the creation of a wide range of derivatives, each with potential therapeutic applications.

Drug Design and Development

Benzo[d]isoxazol-7-amine and its derivatives are important in drug design due to their drug-likeness and favorable pharmacokinetic profiles . These compounds can be used as a starting point for the development of new drugs, with the potential to treat a variety of diseases. Their structural properties make them suitable for further modification and optimization in the drug discovery process.

作用机制

安全和危害

The compound is corrosive and can cause severe burns and eye damage . Safety precautions include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

In the field of drug discovery, isoxazole is a significant moiety, and it is always imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

属性

IUPAC Name |

1,2-benzoxazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTMYTBXEPKNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50741557 | |

| Record name | 1,2-Benzoxazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]isoxazol-7-amine | |

CAS RN |

88237-22-3 | |

| Record name | 1,2-Benzoxazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

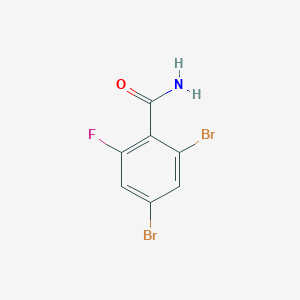

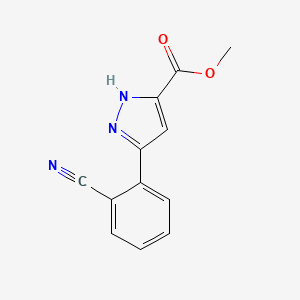

![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)